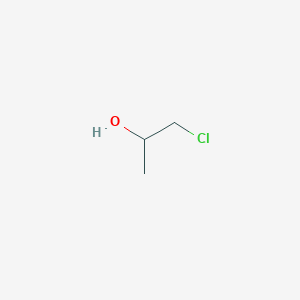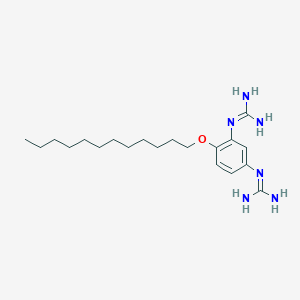
Madmeg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Madmeg, also known as methoxydihydromorphinan, is a synthetic opioid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to morphine but has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment.
Wirkmechanismus
Madmeg acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. However, unlike traditional opioids, Madmeg does not activate the receptor directly. Instead, it acts as a positive allosteric modulator, enhancing the receptor's response to endogenous opioids such as enkephalins and endorphins. This unique mechanism of action is thought to be responsible for Madmeg's analgesic and anti-addictive effects.
Biochemische Und Physiologische Effekte
Madmeg has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in pain signaling. These effects are thought to be responsible for Madmeg's analgesic and anti-addictive properties.
Vorteile Und Einschränkungen Für Laborexperimente
Madmeg has several advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment. Additionally, it has been shown to have low abuse potential, making it a safer alternative to traditional opioids. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds. Additionally, more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on Madmeg. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor. Additionally, more research is needed to fully understand its safety and efficacy, particularly in comparison to traditional opioids. Finally, there is potential for Madmeg to be used in combination with other compounds for pain management and addiction treatment, and further research is needed to explore these possibilities.
Synthesemethoden
Madmeg can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reduction of thebaine, a natural alkaloid found in opium poppy, followed by methylation of the resulting compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Madmeg has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management. Additionally, it has been found to have anti-addictive effects, making it a potential treatment for opioid addiction.
Eigenschaften
CAS-Nummer |
19229-53-9 |
|---|---|
Produktname |
Madmeg |
Molekularformel |
C13H23NO8 |
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1 |
InChI-Schlüssel |
SJNGMSJRKAEHPH-TYDLLCAUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C |
SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Kanonische SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Synonyme |
MADMEG methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside muramic acid methyl glycoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







